molecular formula C26H27NO3 B11610412 1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine

1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine

Cat. No.: B11610412
M. Wt: 401.5 g/mol
InChI Key: LZZCQGRDBHQTFA-UHFFFAOYSA-N
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Description

{[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with dimethoxyphenyl and phenyl substituents, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including cyclization and methylation . The reaction conditions often involve the use of copper(I) chloride as a catalyst and dimethylamine in an ethanolic solution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its electronic properties.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions vary widely but can include nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

{[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action for {[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[2-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-CHROMEN-3-YL]METHYL}DIMETHYLAMINE apart is its unique chromene core combined with dimethoxyphenyl and phenyl substituents. This structure provides a distinct set of chemical and biological properties that are not found in simpler analogues .

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C26H27NO3/c1-27(2)17-21-25(18-10-6-5-7-11-18)20-12-8-9-13-22(20)30-26(21)19-14-15-23(28-3)24(16-19)29-4/h5-16,25H,17H2,1-4H3

InChI Key

LZZCQGRDBHQTFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(OC2=CC=CC=C2C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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